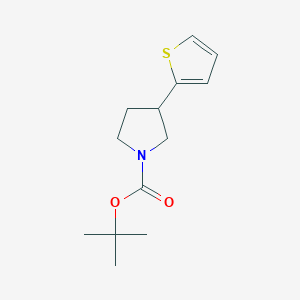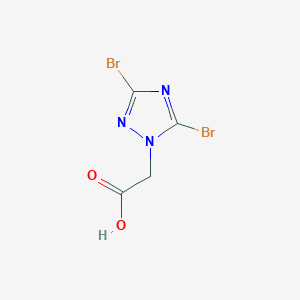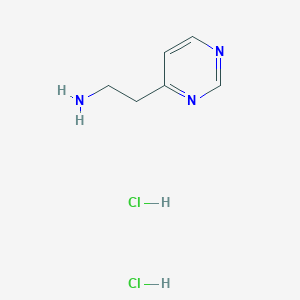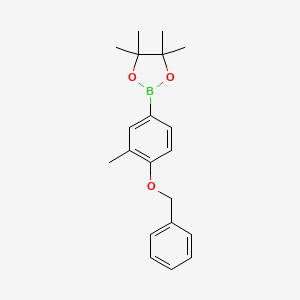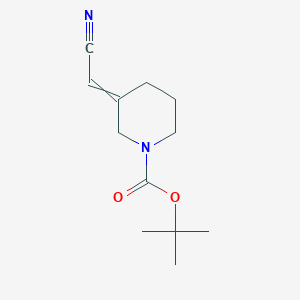
Tert-butyl 3-(cyanomethylidene)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “Tert-butyl 3-(cyanomethylidene)piperidine-1-carboxylate” is represented by the formula C12H20N2O2 . The InChI code for this compound is 1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-6,8-9H2,1-3H3 .Physical And Chemical Properties Analysis
“Tert-butyl 3-(cyanomethylidene)piperidine-1-carboxylate” has a molecular weight of 224.3 . It is stored in an inert atmosphere at 2-8°C . The compound is a colorless to yellow liquid or semi-solid or solid or lump .Aplicaciones Científicas De Investigación
Synthetic Routes and Chemical Synthesis
One study detailed the synthetic routes of Vandetanib, highlighting the utility of related tert-butyl piperidine carboxylates in synthesizing complex molecules. This process involves steps such as substitution, deprotection, and cyclization, demonstrating the role of such compounds in facilitating industrial-scale chemical synthesis with favorable yields and commercial value (Mi, 2015).
Biodegradation and Environmental Fate
Research on the biodegradation and environmental fate of related compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater shows the microbial ability to degrade these substances. This has implications for understanding the environmental impact and degradation pathways of tert-butyl piperidine carboxylates, which could be similar in structure and reactivity (Thornton et al., 2020).
Industrial Applications
Another aspect is the use of tert-butyl compounds in industrial applications, such as the three-phase partitioning technique for bioseparation processes. This method is notable for extracting and purifying bioactive molecules, highlighting the potential utility of tert-butyl piperidine carboxylates in similar separation and purification techniques (Yan et al., 2018).
Environmental Pollution and Remediation
The review of synthetic phenolic antioxidants and their environmental occurrence, fate, and toxicity, including compounds with tert-butyl groups, suggests potential environmental implications for tert-butyl piperidine carboxylates. Understanding the environmental behavior, human exposure, and toxicity of these compounds is crucial for assessing their impact and developing strategies for mitigation and remediation (Liu & Mabury, 2020).
Safety And Hazards
This compound has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
tert-butyl 3-(cyanomethylidene)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h6H,4-5,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIXSVYUUCIRRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=CC#N)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742674 |
Source


|
| Record name | tert-Butyl 3-(cyanomethylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(cyanomethylidene)piperidine-1-carboxylate | |
CAS RN |
1159982-27-0 |
Source


|
| Record name | tert-Butyl 3-(cyanomethylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole](/img/structure/B1375558.png)
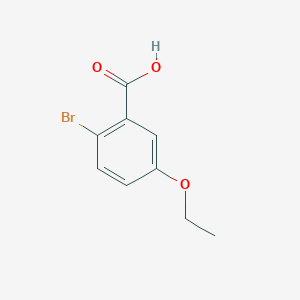
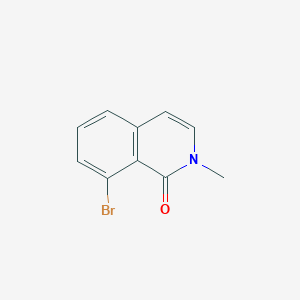
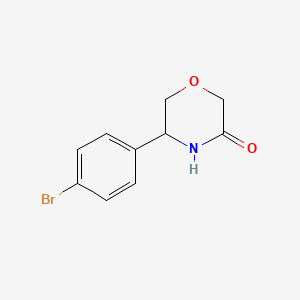
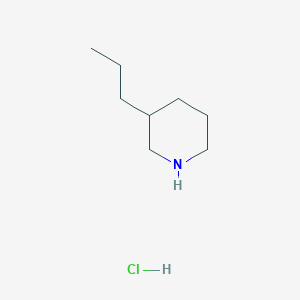

![4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine](/img/structure/B1375569.png)

